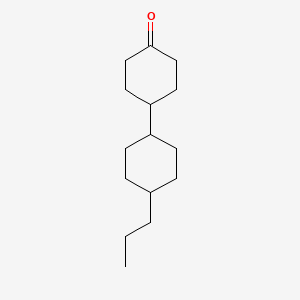

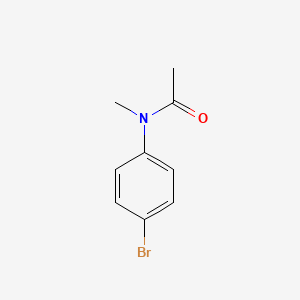

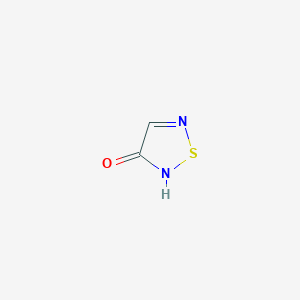

(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Bacterial Catabolism of Indole-3-Acetic Acid

Research by Laird, Flores, and Leveau (2020) explores the catabolism of indole-3-acetic acid (IAA) by bacteria, which involves gene clusters iac and iaa responsible for aerobic and anaerobic degradation of IAA into various compounds. This study highlights the ecological and biotechnological implications of IAA degradation by bacteria, suggesting potential applications in bioremediation and agricultural biotechnology to address IAA-related pathologies in plants and humans (Laird, Flores, & Leveau, 2020).

Auxin and Ethylene Regulation in Trees

Savidge (1988) reviews the role of indol-3-ylacetic acid (IAA) and ethylene in regulating the diameter growth of trees, underscoring the complex interactions between these hormones in plant development and stress responses. This research indicates the potential for manipulating these hormonal pathways to enhance tree growth and resilience, with implications for forestry and agricultural productivity (Savidge, 1988).

Regulation of Cell Death by Acetic Acid in Yeasts

Chaves et al. (2021) review the mechanisms of cell death induced by acetic acid in yeasts, providing insight into the molecular pathways affected by acetic acid exposure. This research is relevant for biotechnological applications, including the optimization of fermentation processes and the development of yeast strains with enhanced tolerance to acetic acid, thereby improving industrial fermentation efficiency (Chaves et al., 2021).

Acetic Acid in Industrial Cleaning and Acidizing Operations

Alhamad et al. (2020) discuss the use of organic acids, including acetic acid, in industrial cleaning and acidizing operations for both carbonate and sandstone formations. The review highlights the advantages of using acetic acid over traditional acids, such as its lower corrosion rates and environmental impact, suggesting its potential for broader application in the oil and gas industry (Alhamad et al., 2020).

作用機序

特性

IUPAC Name |

2-(7-ethyl-2-methyl-1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-9-5-4-6-10-11(7-12(15)16)8(2)14-13(9)10/h4-6,14H,3,7H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQSZOISNDIQJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=C(N2)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1308559.png)

![4-[2-(2-Fluorophenyl)ethyl]piperidine](/img/structure/B1308568.png)

![(E)-2-(4-chlorobenzoyl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1308583.png)